![molecular formula C18H15Cl2NO3 B2575292 (E)-sec-butyl 2-cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)acrylate CAS No. 301339-41-3](/img/structure/B2575292.png)
(E)-sec-butyl 2-cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)acrylate
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Description
(E)-sec-butyl 2-cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Scientific Research Applications
Intramolecular Cyclization and Polymer Synthesis
Research has explored the synthesis routes and applications of related furan-acrylate compounds in polymer chemistry. For instance, the intramolecular cyclization of mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates has been studied, demonstrating the formation of dihydrothiopyrano[3,4-b]furans and related compounds, which are significant for developing new materials and chemical intermediates (Pevzner, 2021).
Organic Sensitizers for Solar Cells
Novel organic sensitizers, including compounds with cyano-acrylic acid groups, have been engineered for solar cell applications. These sensitizers demonstrate high efficiency in converting sunlight to electricity, highlighting the potential of furan-acrylate derivatives in renewable energy technologies (Kim et al., 2006).
Green Chemistry Synthesis
The enantioselective reduction of similar cyano-furan-acrylamide compounds by marine and terrestrial fungi has been reported, showcasing an eco-friendly synthesis approach for producing enantiomerically pure compounds. This method emphasizes the importance of cyano-furan-acrylate derivatives in sustainable chemical synthesis (Jimenez et al., 2019).
Corrosion Inhibition
Photo-cross-linkable polymers based on acrylate derivatives have been investigated for their efficiency as corrosion inhibitors. These studies provide insights into the application of such compounds in protecting metals from corrosion, which is vital for extending the lifespan of metal-based structures and components (Baskar et al., 2014).
Derivatization and Analytical Chemistry
The use of sec-butanol for derivatizing chlorinated hydroxyfuranones, related to the furan-acrylate family, indicates the significance of these compounds in analytical chemistry, particularly for enhancing detection and characterization of complex molecules (Nawrocki et al., 2001).
properties
IUPAC Name |
butan-2-yl (E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO3/c1-3-11(2)23-18(22)12(10-21)8-14-5-7-17(24-14)15-6-4-13(19)9-16(15)20/h4-9,11H,3H2,1-2H3/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKCDWLRIAYUEN-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C(=CC1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC(=O)/C(=C/C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-sec-butyl 2-cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)acrylate |
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